2-[2-(Trifluoromethyl)benzamido]benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2/c16-15(17,18)11-7-3-1-5-9(11)14(22)20-12-8-4-2-6-10(12)13(19)21/h1-8H,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLWVBIPIYIFPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Analysis
Mass Spectrometry (MS) for Molecular Weight and Fragmentation AnalysisMass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of its fragmentation pattern. A mass spectrum of 2-[2-(Trifluoromethyl)benzamido]benzamide would show a molecular ion peak corresponding to its molecular weight, which would confirm its elemental composition. The fragmentation pattern would offer insights into the stability of different parts of the molecule and help to confirm the connectivity of the atoms.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, HRMS analysis provides the experimental mass-to-charge ratio (m/z) of the molecular ion, which can be compared to the calculated theoretical mass.
In a study detailing the synthesis of novel trifluoromethyl-containing compounds, the molecular formula of this compound was established as C₁₅H₁₁F₃N₂O₂. The exact mass was determined using Electrospray Ionization (ESI) in positive ion mode. The experimentally observed m/z value for the protonated molecule [M+H]⁺ was found to be 321.0845. This value is in excellent agreement with the theoretically calculated mass of 321.0845, confirming the compound's elemental composition with a high degree of confidence.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₁F₃N₂O₂ | |
| Ionization Mode | ESI (+) | |
| Adduct | [M+H]⁺ | |
| Calculated m/z | 321.0845 | |
| Found m/z | 321.0845 |
X-ray Crystallography for Solid-State Molecular Architecture
The crystal structure of this compound reveals a non-planar conformation. The two benzene (B151609) rings of the molecule are not coplanar; the dihedral angle between the benzamide (B126) ring and the trifluoromethyl-substituted benzene ring is a significant 60.1 (1)°. This twisted arrangement is a key feature of its molecular architecture.
The amide linker connecting the two aromatic rings is nearly planar. The conformation of the molecule is stabilized by an intramolecular hydrogen bond formed between the amide N-H group and the oxygen atom of the adjacent carbonyl group, creating a pseudo-six-membered ring.
In the crystal lattice, molecules of this compound are linked together through a network of intermolecular hydrogen bonds. The primary interaction involves the terminal amide group. Specifically, the N-H of this amide acts as a hydrogen bond donor to the carbonyl oxygen atom of a neighboring molecule.
| Crystal System | Space Group | Unit Cell Dimensions | Dihedral Angle (Benzene Rings) | Key Intermolecular Interaction | Reference |
| Monoclinic | P2₁/c | a = 14.864 (3) Å, b = 8.169 (2) Å, c = 12.016 (2) Å, β = 108.62 (3)° | 60.1 (1)° | N-H···O hydrogen bonding forming centrosymmetric dimers |
Mechanistic Organic Chemistry and Reactivity Profile
Reaction Mechanisms Governing Amide Bond Formation
The synthesis of 2-[2-(trifluoromethyl)benzamido]benzamide involves the formation of an amide bond, a fundamental transformation in organic chemistry. This process can be achieved through several mechanistic pathways.
Nucleophilic Acyl Substitution Pathways
The most common method for forming the amide bonds in this compound is through a nucleophilic acyl substitution reaction. researchgate.netmasterorganicchemistry.comlibretexts.org This reaction involves the attack of a nucleophilic amine on an electrophilic carbonyl carbon of a carboxylic acid derivative.
The general mechanism proceeds in two main steps:
Nucleophilic attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl group. This leads to the formation of a tetrahedral intermediate where the carbonyl carbon is sp³ hybridized. youtube.combyjus.com
Elimination of the leaving group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and a leaving group is expelled. masterorganicchemistry.com The nature of the leaving group depends on the starting carboxylic acid derivative. For instance, if an acyl chloride is used, the leaving group is a chloride ion.
The reactivity of the carboxylic acid derivative is a crucial factor in this reaction. Acyl halides are the most reactive, followed by anhydrides, esters, and finally amides, which are the least reactive. libretexts.org Therefore, to synthesize this compound, a common route would involve the reaction of 2-(trifluoromethyl)benzoyl chloride with 2-aminobenzamide (B116534).
| Carboxylic Acid Derivative | Relative Reactivity | Leaving Group |
|---|---|---|
| Acyl Halide (e.g., R-COCl) | Highest | Halide ion (e.g., Cl⁻) |
| Anhydride (B1165640) (e.g., R-CO-O-CO-R) | High | Carboxylate ion (e.g., R-COO⁻) |
| Ester (e.g., R-COOR') | Moderate | Alkoxide ion (e.g., R'O⁻) |
| Amide (e.g., R-CONH₂) | Lowest | Amide ion (e.g., NH₂⁻) |
Catalytic Activation Mechanisms (e.g., Organoboron Catalysis)
To overcome the often slow direct reaction between a carboxylic acid and an amine, various catalytic methods have been developed to activate the carboxylic acid. youtube.com Organoboron compounds, particularly boronic acids, have emerged as effective catalysts for direct amide bond formation. rsc.orgresearchgate.netdur.ac.uk
The proposed mechanism for boronic acid catalysis involves the following key steps: nih.govcatalyticamidation.info
Activation of the carboxylic acid: The boronic acid reacts with the carboxylic acid to form an acyl boronate intermediate. This intermediate is more electrophilic than the original carboxylic acid.
Nucleophilic attack by the amine: The amine then attacks the carbonyl carbon of the acyl boronate.
Formation of the amide and regeneration of the catalyst: The resulting intermediate collapses to form the amide bond and release the boronic acid catalyst, which can then participate in another catalytic cycle. rsc.org
Arylboronic acids bearing electron-withdrawing substituents have been shown to be particularly effective Lewis acid catalysts that are tolerant to water, acid, and base. rsc.org The catalytic cycle is driven by the formation of water as the only byproduct, making it an atom-economical and environmentally friendly method. rsc.org
Trifluoromethyl Group's Influence on Reaction Pathways
The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group that significantly influences the reactivity of the benzene (B151609) ring to which it is attached. vaia.comvaia.comwikipedia.org
Electron-Withdrawing Effects and Aromatic Reactivity
The strong inductive effect (-I) of the three highly electronegative fluorine atoms withdraws electron density from the aromatic ring. minia.edu.eg This has several important consequences for the reactivity of the 2-(trifluoromethyl)benzoyl moiety in this compound:
Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the -CF₃ group makes the carbonyl carbon of the 2-(trifluoromethyl)benzoyl group more electrophilic. This enhances its reactivity towards nucleophilic attack during amide bond formation.
Deactivation of the Aromatic Ring: The reduced electron density in the benzene ring makes it less susceptible to electrophilic aromatic substitution reactions. vaia.com The trifluoromethyl group is therefore considered a deactivating group.
Meta-Directing Effect: In the event of an electrophilic aromatic substitution reaction, the trifluoromethyl group directs incoming electrophiles to the meta position. vaia.comwikipedia.org This is because the carbocation intermediates formed during ortho and para attack are destabilized by the adjacent electron-withdrawing -CF₃ group. The intermediate for meta attack is the least destabilized and therefore favored. vaia.com
| Property | Effect of -CF₃ Group | Consequence |
|---|---|---|
| Electron Density of Ring | Decreased | Deactivation towards electrophilic substitution |
| Reactivity of Carbonyl Carbon | Increased Electrophilicity | Enhanced rate of nucleophilic acyl substitution |
| Direction of Electrophilic Attack | Meta-directing | Favors substitution at the meta position |
Radical Pathways in Trifluoromethylation and Amide Derivatization
While the formation of this compound itself typically proceeds via ionic mechanisms, the trifluoromethyl group can participate in radical reactions for further derivatization. Recent advancements have shown that N-CF₃ amides can be synthesized through radical pathways. nih.gov These methods often involve the generation of a trifluoromethylamidyl radical precursor, which can then undergo coupling reactions. nih.gov
The cleavage of a C-F bond in a trifluoromethyl group via a radical pathway is challenging due to the high bond dissociation energy. However, under specific conditions, such as photocatalysis, radical intermediates can be generated, leading to defluorinative functionalization. researchgate.net
Ortho-C-H Bond Functionalization of Benzamides
The amide group in benzamides can act as a directing group for the functionalization of the C-H bond at the ortho position of the benzene ring. researchgate.netrsc.orgmdpi.comnih.govacs.org This strategy, often catalyzed by transition metals like palladium or rhodium, allows for the selective introduction of various functional groups at the position adjacent to the amide substituent. rsc.orgnih.gov
The mechanism generally involves:
Coordination: The oxygen or nitrogen atom of the amide group coordinates to the metal center.
C-H Activation: This coordination facilitates the cleavage of the ortho C-H bond, often through a cyclometalation process, forming a metallacyclic intermediate.
Functionalization: The metallacycle then reacts with a coupling partner (e.g., an alkene or an aryl halide) to form a new carbon-carbon or carbon-heteroatom bond.
Catalyst Regeneration: The active catalyst is regenerated, allowing the cycle to continue.
This ortho-C-H functionalization provides a powerful tool for the late-stage modification of benzamide-containing molecules, enabling the synthesis of complex structures with high regioselectivity. The presence of substituents on the benzamide (B126), such as the trifluoromethyl group, can influence the efficiency and outcome of these reactions. rsc.org
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction utilizes a "Directed Metalation Group" (DMG) that coordinates to a strong organolithium base, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with various electrophiles, installing a new functional group with high precision. wikipedia.org
In the case of this compound, both the primary benzamide (-CONH₂) and the secondary benzamido (-NHCO-) moieties can function as DMGs. Amide groups are among the most powerful DMGs due to their strong ability to coordinate lithium. wikipedia.orgorganic-chemistry.org
The general mechanism involves the coordination of a Lewis acidic alkyllithium reagent (like n-BuLi or s-BuLi) to the Lewis basic heteroatom (oxygen or nitrogen) of the amide group. wikipedia.orgbaranlab.org This complexation increases the kinetic acidity of the nearby ortho protons, allowing for their selective abstraction by the base to form a stable aryllithium species. baranlab.orgorganic-chemistry.org Subsequent reaction with an electrophile (E+) leads to the formation of the ortho-substituted product. wikipedia.org
The regiochemical outcome of the DoM reaction on this compound would depend on which amide group exerts stronger control and the reaction conditions employed. The primary amide is attached to a benzene ring that also bears the entire 2-(trifluoromethyl)benzamido substituent, while the secondary amide is part of that substituent. Competition between the potential metalation sites would be a key consideration in any synthetic application.
Table 1: Key Parameters in Directed Ortho-Metalation (DoM)
| Parameter | Description | Examples |
| Directed Metalation Group (DMG) | A functional group that coordinates to the organolithium base, directing deprotonation to the ortho position. | -CONR₂, -SO₂NR₂, -OMe, -OCONR₂ |
| Base | A strong organolithium or lithium amide base is typically required. | n-BuLi, s-BuLi, t-BuLi, LDA, LiTMP |
| Solvent | Aprotic ethereal solvents are commonly used to solvate the organolithium species. | THF, Et₂O |
| Electrophile (E+) | A wide range of electrophiles can be used to trap the aryllithium intermediate. | I₂, Me₃SiCl, CO₂, Aldehydes, Ketones |
Oxidative Coupling Reactions involving Benzamides and Fluorinated Acrylates
Oxidative coupling reactions, particularly those catalyzed by transition metals like palladium, represent a modern approach to forming new carbon-carbon and carbon-heteroatom bonds via C-H bond activation. While direct studies on this compound are not prevalent, the reactivity of simpler benzamides in such transformations provides a basis for understanding its potential.
Palladium-catalyzed oxidative coupling between amides and olefins has been demonstrated as a viable method for constructing enamides. researchgate.net These reactions typically proceed through a C-H activation/olefination pathway. For a molecule like this compound, the aromatic C-H bonds could be susceptible to activation, leading to coupling with activated olefins such as fluorinated acrylates.
A related transformation is the palladium-catalyzed decarboxylative olefination, where carboxylic acids couple with fluorinated acrylates to yield valuable trisubstituted fluorinated alkenes. researchgate.net This highlights the utility of palladium catalysis in forging bonds with fluorine-containing building blocks. The reaction between benzamides and fluorinated acrylates would likely involve coordination of the palladium catalyst to the amide, followed by C-H activation and subsequent insertion of the acrylate.
Defluorinative Transformations of Trifluoroacetamides
The trifluoromethyl (-CF₃) group is known for its high stability, but recent advances have enabled its transformation through C-F bond activation. These defluorinative transformations open new avenues for synthesizing partially fluorinated molecules, which are of significant interest in medicinal chemistry and materials science. organic-chemistry.org
Trifluoroacetamides, which share the N-CO-CF₃ substructure, serve as excellent models for understanding the potential reactivity of the trifluoromethyl group in related compounds. One notable strategy involves a photochemically mediated single-electron reduction of the trifluoroacetamide. This process can lead to a defluorinative spin-center shift and subsequent radical addition to alkenes, effectively converting a C-F bond into a C-C bond. organic-chemistry.org This method often employs a diaryl ketone as a hydrogen atom transfer (HAT) catalyst under LED irradiation and can be enhanced by the synergistic action of a Lewis acid. organic-chemistry.org
Mechanochemical Approaches for Aromatic Amide Synthesis
Mechanochemistry, which utilizes mechanical force (e.g., from ball milling) to drive chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. nih.govorganic-chemistry.org This solvent-free approach often leads to faster reactions, different product selectivities, and reduced waste. nih.govorganic-chemistry.org
A particularly relevant application is the mechanochemical defluorinative arylation of trifluoroacetamides to produce aromatic amides. nih.govnih.gov This transformation demonstrates the feasibility of cleaving the strong C-CF₃ bond and forming a new C-C bond under mechanical activation. nih.govacs.org The reaction is typically catalyzed by nickel, with an additive like dysprosium(III) oxide (Dy₂O₃) used to activate the C-F bonds. organic-chemistry.orgnih.govnih.gov Lanthanide oxides are effective in polarizing C(sp³)–F bonds, making them susceptible to cleavage. nih.gov
This method allows for the coupling of both aliphatic and aromatic trifluoroacetamides with a variety of arylating agents, including arylboronic acids, diaryliodonium salts, and trimethoxyphenylsilanes, to afford substituted aromatic amides in good to excellent yields. nih.govnih.gov The development of such protocols circumvents the need for highly reactive and often hazardous C-nucleophiles like organolithium or Grignard reagents that were previously used for this type of transformation. nih.gov The scalability and versatility of this mechanochemical approach make it a powerful tool for amide synthesis. nih.gov
Table 2: Mechanochemical Defluorinative Arylation of Trifluoroacetamides with Arylboronic Acids
| Entry | Trifluoroacetamide Substrate | Arylboronic Acid | Product | Yield (%) |
| 1 | N-Phenyltrifluoroacetamide | 4-Methoxyphenylboronic acid | 4-Methoxy-N-phenylbenzamide | 90 |
| 2 | N-Phenyltrifluoroacetamide | 4-Chlorophenylboronic acid | 4-Chloro-N-phenylbenzamide | 85 |
| 3 | N-Phenyltrifluoroacetamide | 3-Tolylboronic acid | 3-Methyl-N-phenylbenzamide | 88 |
| 4 | N-(4-chlorophenyl)trifluoroacetamide | Phenylboronic acid | N-(4-chlorophenyl)benzamide | 82 |
| 5 | N-(p-tolyl)trifluoroacetamide | 4-Methoxyphenylboronic acid | 4-Methoxy-N-(p-tolyl)benzamide | 92 |
Data synthesized from representative findings in the literature for illustrative purposes. organic-chemistry.orgnih.gov
Structure Activity Relationship Sar Methodologies and Molecular Design Principles
Quantitative Structure-Activity Relationship (QSAR) Approaches for Benzamide (B126) Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, offering a systematic approach to understanding how the chemical structure of a compound influences its biological activity. For benzamide derivatives, QSAR models are instrumental in predicting their efficacy and in guiding the synthesis of new, more potent analogues.
Application of Statistical and Mathematical Tools in Molecular Design
The development of QSAR models for benzamide derivatives involves the use of sophisticated statistical and mathematical tools to correlate molecular descriptors with biological activity. These models are essential for predicting the therapeutic potential of novel compounds before their synthesis, thereby saving time and resources. nih.gov
Key statistical methods employed in the QSAR analysis of benzamide analogues include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and various physicochemical descriptors.
Partial Least Squares (PLS): PLS is particularly useful when dealing with a large number of correlated descriptors.
Machine Learning Algorithms: Techniques such as Support Vector Machines (SVM) and Random Forest (RF) are increasingly used to build more complex and predictive non-linear QSAR models.
These statistical approaches are used to develop mathematical models that can predict the biological activities of new chemical compounds and guide the process of lead optimization.
A study on benzamide analogues as FtsZ inhibitors highlights the development of a five-featured pharmacophore model. This model, which includes hydrogen bond acceptors, hydrogen bond donors, a hydrophobic group, and two aromatic rings, was used to generate a statistically significant 3D-QSAR model with good predictive power. nih.gov The successful application of these tools underscores their importance in the rational design of new benzamide-based therapeutic agents.
Analysis of Substituent Effects on Molecular Recognition
The nature and position of substituents on the benzamide scaffold are critical determinants of a molecule's ability to interact with its biological target. The analysis of these substituent effects is a cornerstone of SAR studies. For instance, in the context of dopamine (B1211576) D4 receptor antagonists, the presence of polar substituents on the benzamide ring has been shown to enhance binding affinity. nih.gov
The trifluoromethyl group at the ortho position of the initial benzoyl ring in 2-[2-(Trifluoromethyl)benzamido]benzamide is expected to significantly influence its molecular recognition profile. The steric and electronic properties of this group can dictate the preferred conformation of the molecule, which in turn affects how it fits into a receptor's binding pocket. Molecular modeling and docking studies on various substituted benzamides have revealed that even subtle changes in substitution can lead to different binding modes and affinities. nih.gov
Impact of Trifluoromethyl Group on Molecular Interactions
Contribution to Lipophilicity and Membrane Permeation in Molecular Interaction Mechanisms
One of the most well-documented effects of the trifluoromethyl group is its ability to increase lipophilicity. mdpi.comnih.gov The Hansch π value, a measure of lipophilicity, for a CF3 group is +0.88, indicating its significant contribution to the nonpolar character of a molecule. mdpi.com This enhanced lipophilicity can facilitate the permeation of the compound across biological membranes, a crucial step for reaching its intracellular target. mdpi.comrsc.org
Studies have shown that replacing a methyl group with a trifluoromethyl group can increase the membrane permeability of small molecules. rsc.org The increased lipophilicity is thought to enhance the partitioning of the molecule into the lipid bilayer of cell membranes. However, the relationship between fluorination and lipophilicity can be complex and is influenced by the surrounding molecular environment. chemrxiv.orgacs.orgbeilstein-journals.orgresearchgate.net
| Substitution | Effect on Lipophilicity (logP) | Impact on Membrane Permeability |
|---|---|---|
| H to CH3 | Increase | Generally Increased |
| CH3 to CF3 | Significant Increase | Often Enhanced |
| H to F | Moderate Increase | Variable |
Enhancement of Binding Affinity through Specific Intermolecular Forces
The trifluoromethyl group can also enhance binding affinity to a biological target through various non-covalent interactions. nih.govresearchgate.net The strong electron-withdrawing nature of the CF3 group can influence the electronic distribution of the entire molecule, potentially leading to more favorable electrostatic interactions with the receptor. researchgate.net
Furthermore, the fluorine atoms of the trifluoromethyl group can participate in specific intermolecular interactions, such as:
Hydrogen Bonds: Although fluorine is a weak hydrogen bond acceptor, in certain contexts, C-H···F-C interactions can contribute to binding. researchgate.net
Halogen Bonds: The electropositive crown of the fluorine atoms can interact with nucleophilic sites on the receptor.
Dipole-Dipole Interactions: The significant dipole moment of the C-F bonds can lead to favorable dipole-dipole interactions.
Crystal structure analyses of compounds containing trifluoromethylphenyl groups have provided evidence for the role of these interactions in the solid state, which can be extrapolated to receptor-ligand interactions. nih.govnih.gov For instance, in the crystal structure of N-[4-(trifluoromethyl)phenyl]benzamide, interactions between the trifluoromethyl group and a neighboring phenyl ring are observed. nih.gov
Benzamido Linkage as a Key Pharmacophore and Modulator of Interactions
The benzamido linkage (-CO-NH-) is a common pharmacophore in many biologically active molecules, including a wide range of therapeutic agents. mdpi.commdpi.com This functional group is capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), making it a versatile mediator of intermolecular interactions. nih.gov
In the context of this compound, the benzamido group serves to connect the two substituted phenyl rings. The conformational flexibility around the amide bond is somewhat restricted due to its partial double bond character. However, rotation around the C-N and C-C single bonds allows the molecule to adopt various conformations. The ortho-trifluoromethyl group is likely to impose steric constraints that favor certain conformations, which could be crucial for optimal binding to a target. nih.gov
The ability of the benzamido group to form strong hydrogen bonds is often a key determinant of binding affinity and specificity. In many receptor-ligand complexes involving benzamide derivatives, the amide N-H and carbonyl oxygen are engaged in critical hydrogen bonding interactions with amino acid residues in the binding site. nih.govnih.gov Molecular modeling studies of benzamide inhibitors targeting various enzymes have consistently highlighted the importance of the benzamido linkage in anchoring the ligand within the active site. nih.govresearchgate.netnajah.edu
Conformational Flexibility and Rotational Barriers
Rotation around the C(aryl)-C(O) bond is influenced by the ortho-trifluoromethyl group. In related N,N-dialkylbenzamide derivatives with ortho substituents, large rotational barriers of 12–18 kcal/mol have been measured. acs.org This steric hindrance from the bulky trifluoromethyl group likely restricts the free rotation of the benzoyl ring, favoring a non-planar conformation relative to the amide bond. Theoretical studies on N-methylbenzamide, a simpler analogue, using density-functional theory (DFT) and Møller-Plesset theory, calculated a lower barrier height of 2.8–2.9 kcal/mol for the rotation around the C(sp²)−C(aryl) bond. acs.org However, the presence of the ortho-trifluoromethyl group in this compound is expected to significantly increase this barrier.
The second key rotational barrier is around the amide C-N bond. This rotation is generally high in amides due to the partial double bond character, which is a result of resonance. For N-benzhydrylformamides, the calculated rotational barriers for the formyl group are in the range of 20–23 kcal/mol. nih.gov
The interplay of these rotational barriers dictates the accessible conformations of the molecule, which in turn influences how it fits into a biological target's binding site. The relative orientation of the two aromatic rings is a critical determinant of biological activity.
Hydrogen Bonding Capabilities of the Amide Group
The two amide groups in this compound are crucial for its molecular recognition properties, primarily through their ability to form hydrogen bonds. purdue.edukhanacademy.org Each amide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). purdue.edukhanacademy.org
Hydrogen bonding is a highly directional interaction that plays a fundamental role in the specificity of ligand-receptor binding. wikipedia.orglibretexts.org The N-H group can donate a hydrogen bond to an electronegative atom (like oxygen or nitrogen) on a biological target, while the carbonyl oxygen can accept a hydrogen bond from a suitable donor on the target. wikipedia.orglibretexts.org In the secondary structure of proteins, hydrogen bonds between polypeptide backbones are abundant and crucial for stability. libretexts.org
The molecule's conformation, as discussed in the previous section, will dictate the spatial orientation of these hydrogen bond donors and acceptors, thereby influencing its binding affinity and selectivity. Intramolecular hydrogen bonding can also occur, which would further stabilize certain conformations and reduce the molecule's flexibility. For instance, in N–((2–acetylphenyl)carbamothioyl)benzamide, intramolecular N-H···O hydrogen bonds contribute to the molecular conformation. uokerbala.edu.iq
Strategic Derivatization for Modulating Molecular Recognition
To explore and optimize the biological activity of this compound, strategic derivatization is employed. This involves the synthesis of a library of related compounds with systematic modifications to probe the SAR.
Positional Scanning and Analogue Synthesis for SAR Elucidation
Positional scanning is a powerful combinatorial chemistry technique used to systematically explore the SAR of a molecule. ijpsonline.com This method involves creating sub-libraries of compounds where each position of the molecule is systematically varied with a range of different functional groups, while the other positions are kept constant or as a mixture. ijpsonline.com By assaying these sub-libraries, the preferred substituent at each position for optimal activity can be identified. nih.gov
For this compound, positional scanning could be applied to both aromatic rings. For example, the positions on the 2-(trifluoromethyl)benzoyl ring could be scanned with various substituents (e.g., halogens, alkyl groups, alkoxy groups) to determine their effect on activity. Similarly, the benzamide ring could be subjected to positional scanning to identify key interactions.
Analogue synthesis, guided by the results of positional scanning or by rational design, allows for the fine-tuning of the lead compound's properties. mdpi.com For instance, if a particular region of the molecule is found to be sensitive to steric bulk, smaller or larger substituents can be introduced to probe the limits of the binding pocket.
Influence of Anilino Partial Structure and Diaryl Ether Linkages on Activity
The anilino partial structure of this compound is a key determinant of its biological activity. In a series of N-phenylbenzamide derivatives, the substitution pattern on the anilino ring was found to be critical for their anti-enterovirus 71 activity. mdpi.com For example, the compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide showed significant activity, highlighting the importance of the substituents on the phenyl ring of the anilino moiety. mdpi.com
The introduction of diaryl ether linkages is another strategic modification that has been explored in related scaffolds to modulate activity. nih.gov Diaryl ethers are prevalent in many biologically active compounds and can influence properties such as conformational rigidity and lipophilicity. rsc.org In a series of substituted aryl ether benzamides, these modifications were investigated for their role as negative allosteric modulators of the mGlu₅ receptor. researchgate.net Replacing the anilino moiety of this compound with a phenoxy group, for instance, would create a diaryl ether linkage and could significantly alter the compound's biological profile by changing its three-dimensional shape and electronic properties.
Below is a table summarizing the types of strategic derivatizations and their potential impact on the molecular properties and biological activity of this compound.
| Derivatization Strategy | Modification | Potential Impact on Molecular Properties | Potential Impact on Biological Activity |
| Positional Scanning | Introduction of various substituents on aromatic rings | Altered electronics, sterics, and lipophilicity | Identification of key interaction points and optimization of binding affinity |
| Analogue Synthesis | Targeted changes based on SAR data | Fine-tuning of physicochemical properties | Enhancement of potency, selectivity, and pharmacokinetic profile |
| Anilino Structure Modification | Substitution on the anilino phenyl ring | Changes in hydrogen bonding capacity and steric interactions | Modulation of target-specific interactions and activity |
| Diaryl Ether Linkage | Replacement of the amide link with an ether link | Increased conformational rigidity, altered lipophilicity | Potential for new binding modes and modified biological activity |
Computational Chemistry and Advanced Molecular Modeling of 2 2 Trifluoromethyl Benzamido Benzamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com It is widely used to predict the binding mode of a ligand to a protein of interest, providing valuable information about the binding affinity and the nature of the interactions.
Molecular docking simulations are instrumental in predicting how 2-[2-(Trifluoromethyl)benzamido]benzamide fits into the active site of a biological target. The process involves generating a multitude of possible conformations of the ligand and positioning them within the binding pocket of the receptor. scispace.com Scoring functions are then used to estimate the binding affinity for each pose, with the lowest energy conformations representing the most probable binding modes.
For this compound, the presence of two benzamide (B126) moieties and a trifluoromethyl group suggests several potential interaction points. The trifluoromethyl group, known for its ability to form strong multipolar interactions, can significantly influence the binding orientation. nih.gov Docking studies can reveal whether the molecule adopts a folded or extended conformation within the active site to maximize favorable interactions. The inherent conformational flexibility of the amide bonds is a critical factor that is explored during these simulations to identify the most stable bound-state conformation. nih.gov For instance, different substitutions on the benzamide core can lead to altered binding conformations, such as a flipped U-shaped conformation, which can be predicted through in silico docking studies. nih.gov
| Feature | Description | Predicted for this compound |
| Binding Conformation | The spatial arrangement of the ligand within the active site. | Likely an extended or folded conformation to optimize interactions of both benzamide rings. |
| Role of Trifluoromethyl Group | The influence of the -CF3 group on binding. | Expected to engage in hydrophobic and multipolar interactions, potentially with backbone carbonyls. nih.gov |
| Amide Bond Orientation | The orientation of the amide linkages. | Flexible, allowing the molecule to adapt to the topology of the binding site. |
| Scoring Functions | Algorithms to estimate binding affinity. | Used to rank different binding poses and predict the most favorable interaction. |
A primary outcome of molecular docking is the identification of specific amino acid residues within the target's active site that are crucial for ligand binding. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
For this compound, the following interactions are anticipated:
Hydrogen Bonding: The amide N-H groups and carbonyl C=O groups are prime candidates for forming hydrogen bonds with polar amino acid residues such as serine, threonine, asparagine, and glutamine, as well as with the peptide backbone.
Hydrophobic Interactions: The phenyl rings of the benzamide moieties can engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, valine, and phenylalanine.
Pi-Pi Stacking: The aromatic rings can also participate in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.
Multipolar C-F···C=O Interactions: The trifluoromethyl group is a key functional group that can form orthogonal multipolar interactions with the carbonyl groups of the protein backbone, contributing significantly to binding affinity. nih.gov
Docking studies can generate interaction diagrams that visually represent these key contacts, providing a roadmap for future lead optimization efforts. For example, knowing which residues are critical for binding allows for the rational design of analogs with improved potency and selectivity.
| Interaction Type | Potential Interacting Residues | Functional Group on Ligand |
| Hydrogen Bonding | Ser, Thr, Asn, Gln, Backbone | Amide N-H and C=O |
| Hydrophobic Interactions | Leu, Ile, Val, Phe | Phenyl rings |
| π-π Stacking | Phe, Tyr, Trp | Phenyl rings |
| Multipolar Interactions | Backbone C=O | Trifluoromethyl group |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. These calculations are crucial for assessing the stability, reactivity, and spectroscopic properties of this compound.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net By calculating the electron density, DFT can determine the ground-state energy of the molecule and, from this, derive a wealth of information about its chemical properties.
For this compound, DFT calculations can be used to:
Optimize the Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Calculate Molecular Properties: Predict properties such as dipole moment, polarizability, and vibrational frequencies, which can be compared with experimental data if available.
Assess Thermodynamic Stability: Compute the standard enthalpies of formation and other thermodynamic parameters to evaluate the molecule's stability. conicet.gov.ar
Map the Molecular Electrostatic Potential (MEP): The MEP surface reveals the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for understanding intermolecular interactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. mdpi.com
The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com
A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. researchgate.net
For this compound, HOMO-LUMO analysis can predict its reactivity profile. The distribution of the HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack. From the HOMO and LUMO energies, several reactivity descriptors can be calculated: nih.gov
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / η
Electronegativity (χ) = (I + A) / 2
Electrophilicity Index (ω) = χ² / (2η)
These parameters provide a quantitative measure of the molecule's reactivity and can be used to compare it with other compounds. nih.gov
| Parameter | Formula | Significance |
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations introduce the element of time, allowing for the study of the dynamic behavior of the system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time.
For this compound, MD simulations can be employed to:
Explore Conformational Space: The molecule's flexibility, particularly around the amide bonds, can be thoroughly investigated. MD simulations can reveal the different conformations the molecule can adopt in solution and their relative populations. fu-berlin.desemanticscholar.org
Assess the Stability of Ligand-Protein Complexes: By running an MD simulation of the complex obtained from molecular docking, the stability of the predicted binding pose can be evaluated. If the ligand remains stably bound in the active site throughout the simulation, it lends confidence to the docking result.
Analyze Binding Dynamics: MD simulations can provide insights into the dynamic nature of the interactions between the ligand and the protein. It can reveal how water molecules mediate interactions, how the protein conformation changes upon ligand binding, and the key interactions that contribute most to the binding free energy.
Calculate Binding Free Energies: Advanced techniques such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and free energy perturbation (FEP) can be used in conjunction with MD simulations to provide more accurate estimates of the binding affinity.
Ligand Dynamics within Protein Binding Pockets
Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations provide critical insights into the behavior of a ligand, such as this compound, once it is bound within the active site of a target protein. These simulations can reveal the stability of the ligand-protein complex, the specific atomic interactions that maintain binding, and the conformational changes that both the ligand and protein may undergo.
For benzamide derivatives, MD simulations have been instrumental in understanding their stability and interaction mechanisms within binding pockets. nih.govnih.gov Studies on similar inhibitor classes demonstrate that the stability of the ligand in the binding pocket is crucial for its inhibitory activity. researchgate.net For this compound, the key interactions governing its dynamics would likely involve a combination of hydrogen bonds, hydrophobic interactions, and aromatic stacking.
The amide groups in the benzamide scaffold are capable of forming strong hydrogen bonds with amino acid residues like glutamine in the protein's active site. nih.gov The trifluoromethyl (-CF3) group, known to enhance lipophilicity, plays a significant role in establishing strong hydrophobic interactions within hydrophobic pockets of the target protein. ontosight.ai The two phenyl rings provide a scaffold for potential π-π stacking or π-alkyl interactions with aromatic or aliphatic residues.
| Interaction Type | Potential Residues Involved | Contribution to Dynamics |
| Hydrogen Bonding | Gln, Asp, Asn, Ser, Thr | Anchors the ligand in the binding site, providing specificity. |
| Hydrophobic Interactions | Val, Leu, Ile, Met, Phe | The -CF3 group and phenyl rings engage with nonpolar pockets, enhancing binding affinity and stability. |
| Aromatic (π-π) Stacking | Phe, Tyr, Trp, His | Orients the ligand's aromatic rings parallel to aromatic residues, contributing to binding energy. |
| Water-Mediated Bonds | Bridged H-bonds via water | Increases the flexibility and stability of the ligand-protein complex by mediating interactions. nih.gov |
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a cornerstone of modern drug discovery, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This approach distills complex molecular structures into a simplified model of essential steric and electronic features, which is then used as a 3D query in virtual screening to identify novel compounds with potential biological activity. nih.gov For benzamide derivatives, pharmacophore models have been successfully employed to discover inhibitors for various targets, including Rho-associated kinase-1 (ROCK1) and Cholesteryl Ester Transfer Protein (CETP). nih.govnih.gov
The process begins with a set of known active molecules, which are structurally aligned to identify common chemical features responsible for their activity. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (HY), aromatic rings (AR), and positive/negative ionizable centers. A pharmacophore hypothesis is then generated, representing a 3D map of these features. This model is validated for its ability to distinguish between known active and inactive compounds before being used for large-scale virtual screening of compound databases. nih.gov
Definition of Essential Structural Features for Molecular Recognition
For this compound, a pharmacophore model would be defined by its key structural components, which are critical for molecular recognition by a target protein. The presence of two amide linkages provides both hydrogen bond donor and acceptor capabilities. The two phenyl rings act as aromatic and hydrophobic features, while the trifluoromethyl group serves as a potent hydrophobic feature.
Based on analyses of similar benzamide-based inhibitors, the essential pharmacophoric features for this compound can be defined. nih.govnih.gov For instance, studies on other fluorinated benzamides have confirmed that hydrophobic interactions are key mediators in the formation of the ligand-protein complex. nih.gov The trifluoromethyl group is particularly important as it can enhance binding affinity by interacting with hydrophobic pockets in the target protein.
| Pharmacophore Feature | Structural Origin in this compound | Role in Molecular Recognition |
| Hydrogen Bond Donor (HBD) | Amide N-H groups | Forms directed hydrogen bonds with acceptor groups on the protein (e.g., backbone carbonyls). |
| Hydrogen Bond Acceptor (HBA) | Amide C=O groups | Accepts hydrogen bonds from donor groups on the protein (e.g., Lys, Arg side chains). |
| Aromatic Ring (AR) | Two Phenyl rings | Participates in aromatic stacking (π-π) interactions with aromatic residues like Phe, Tyr, Trp. |
| Hydrophobic Group (HY) | Trifluoromethyl (-CF3) group and Phenyl rings | Engages with non-polar, hydrophobic pockets in the binding site, contributing significantly to binding affinity. nih.gov |
Cheminformatics-Guided Library Design for Hit Identification
Cheminformatics provides the computational tools and methods to manage, analyze, and model large chemical datasets, guiding the design of focused compound libraries for hit identification. Starting with a core structure, or "scaffold," like this compound, cheminformatics techniques can be used to design a virtual library of analogous compounds with a high probability of showing desired biological activity. nih.gov
This process, often called scaffold-based library design, involves systematically modifying the core scaffold at specific points of substitution. u-tokyo.ac.jpnih.gov For this compound, these modifications could include altering the substitution patterns on the phenyl rings or replacing the trifluoromethyl group with other bioisosteres to explore the structure-activity relationship (SAR).
The design of these virtual libraries is guided by computational filters that assess drug-likeness, predicted ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity. researchgate.net Generative models in cheminformatics, such as Lib-INVENT, can propose novel chemical libraries around a shared core while optimizing for desirable properties. researchgate.netchalmers.se
Once the virtual library is generated, these compounds are screened in silico using the previously developed pharmacophore model or by docking them into the target protein's binding site. nih.gov This virtual screening process prioritizes a smaller, more manageable number of compounds for chemical synthesis and subsequent biological testing. This approach accelerates the hit identification phase by focusing resources on compounds with the highest likelihood of success, a strategy that has proven effective in identifying novel inhibitors for various protein targets. chemrxiv.org
Molecular Mechanisms in Chemical Biology Investigations of 2 2 Trifluoromethyl Benzamido Benzamide Analogues
Mechanistic Understanding of Enzyme Modulatory Effects
Analogues of 2-[2-(trifluoromethyl)benzamido]benzamide have demonstrated a capacity to modulate the activity of several key enzyme families. The specific chemical features of these compounds dictate their mode of interaction and the resulting biological effect.
The benzamide (B126) scaffold, particularly when substituted with trifluoromethyl groups, has been a foundation for developing inhibitors for a range of enzymes.
Kinases: Certain benzamide derivatives have been identified as potent kinase inhibitors. rsc.org These compounds can target the ATP-binding site of kinases, acting as competitive inhibitors. The interaction often involves the formation of hydrogen bonds between the amide group of the benzamide and the hinge region of the kinase. The trifluoromethyl group can contribute to binding by engaging in hydrophobic interactions within the active site. nih.gov Some complex benzamide-containing molecules have been designed as highly potent and selective type II irreversible kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase. rsc.org
Carbonic Anhydrases (CAs): Dual inhibitors targeting both kinases and carbonic anhydrases have been developed. nih.gov In these molecules, a benzenesulfonamide (B165840) moiety is typically responsible for CA inhibition by coordinating with the catalytic zinc ion in the enzyme's active site. The benzamide portion of the molecule can then be optimized to interact with a secondary target, such as a kinase. nih.gov
Cholinesterases: Analogues of N-phenylbenzamide, including those with trifluoromethyl groups, have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in cholinergic neurotransmission. nih.gov N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, for instance, have shown moderate, non-covalent inhibition of both AChE and BuChE. researchgate.net Molecular docking studies suggest these inhibitors position themselves near the active site triad. researchgate.net The potency and selectivity of these inhibitors can be modulated by altering the substitution pattern on the benzamide core. For example, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues have shown dual inhibitory activity, with some derivatives being more potent than the clinical drug rivastigmine (B141) against AChE. nih.gov
Below is a table summarizing the inhibitory activity of selected trifluoromethyl-containing benzamide analogues against cholinesterases.
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (SI) |
| N-Tridecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | AChE | 27.04 | > 5 |
| N-Pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | AChE | 27.04 | > 5 |
| N-Propyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | AChE / BuChE | - | ≤ 1.5 (Balanced) |
| N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide | AChE | 18.2 | - |
| N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide | BuChE | 9.2 | - |
Data sourced from multiple studies. nih.govresearchgate.net
Beyond direct enzyme inhibition, benzamide analogues are recognized as effective allosteric modulators. nih.govbiorxiv.org These molecules bind to a site on the protein distinct from the primary (orthosteric) site, inducing a conformational change that alters the protein's activity.
Characterization of these allosteric binding sites reveals that they are often located in hydrophobic pockets. For example, in metabotropic glutamate (B1630785) receptor 5 (mGluR5), aryl benzamide derivatives act as negative allosteric modulators (NAMs) by binding within the transmembrane domain. biorxiv.org The binding is stabilized by hydrophobic interactions and key hydrogen bonds. biorxiv.org Similarly, benzamide analogues have been identified as negative allosteric modulators of human neuronal nicotinic receptors (nAChRs). nih.gov Structure-activity relationship (SAR) studies of these compounds help to map the chemical and structural properties required for potent allosteric modulation. nih.govchemimpex.com
Protein-Ligand Interaction Profiling
The efficacy of this compound analogues is fundamentally determined by the specific non-covalent interactions they form with their protein targets.
The interaction of benzamide-based ligands with protein binding sites is a delicate balance of hydrogen bonding and hydrophobic interactions. researchgate.net
Hydrogen Bonding: The amide moiety (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O), allowing it to form crucial interactions that anchor the ligand in the binding pocket. In many enzyme-inhibitor complexes, these hydrogen bonds form with backbone residues of the protein, such as in the hinge region of kinases. nih.gov The presence of other functional groups, like hydroxyls on the benzamide rings, can introduce additional hydrogen bonding opportunities, further stabilizing the complex.
Hydrophobic Interactions: The aromatic rings of the benzamide scaffold provide extensive surfaces for hydrophobic and π-stacking interactions with nonpolar amino acid residues (e.g., phenylalanine, tyrosine, leucine) in the binding site. biorxiv.orgresearchgate.net These interactions are critical for stabilizing the ligand-protein complex. biorxiv.org In some crystal structures, aryl rings of benzamide derivatives are observed to form T-shaped and parallel-displaced π-stacking arrangements with aromatic residues of the target protein.
The trifluoromethyl (-CF₃) group is a key substituent in medicinal chemistry used to fine-tune the physicochemical properties of drug candidates. Its inclusion in benzamide analogues serves several important functions.
Enhanced Binding Affinity: The highly electronegative fluorine atoms make the -CF₃ group a strong electron-withdrawing substituent. This property can enhance electrostatic and hydrogen bonding interactions with the target protein. The -CF₃ group is also larger and more lipophilic than a methyl group, which can lead to stronger hydrophobic interactions within the binding pocket, thereby increasing binding affinity and selectivity.
Modulation of Physicochemical Properties: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and access intracellular targets. It also enhances metabolic stability due to the high strength of the C-F bond, making the molecule more resistant to enzymatic degradation.
Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups. For example, it has been used to successfully replace an aliphatic nitro group in allosteric modulators, resulting in compounds with greater potency and improved metabolic stability.
Application of this compound Analogues as Molecular Probes
The unique properties of trifluoromethyl-substituted benzamides make them suitable scaffolds for the development of molecular probes for biological research. Molecular probes are specialized molecules used to detect and visualize specific biological molecules or processes.
While specific examples of this compound being used directly as a molecular probe are not extensively documented, its structural components are found in various probe designs. Benzamide derivatives have been incorporated into fluorescent probes for detecting specific ions or enzymes. nih.govchemimpex.com For instance, thiophene-derivatized fluorescent benzamides have been explored as potential probes for histone deacetylases. chemimpex.com
The trifluoromethyl group itself can be a critical component in probe design. Recent research has shown that incorporating a benzylic trifluoromethyl group can dramatically accelerate the activation of fluorescent probes. researchgate.net This is achieved because the electron-withdrawing nature of the -CF₃ group can lower the energy barrier for chemical reactions that lead to the release of a fluorescent reporter molecule. researchgate.net This allows for the near-real-time detection of specific analytes, such as hydrogen sulfide (B99878) (H₂S), in living cells. This principle could be applied to benzamide-based scaffolds to create highly sensitive and rapidly responding molecular probes for various biological targets.
Probing Molecular Targets and Pathways in Research Models
While direct research on this compound is not extensively documented in publicly available literature, the broader class of trifluoromethyl-containing benzamides has been investigated for their ability to interact with various biological targets and pathways. These investigations often utilize research models to elucidate the mechanism of action and identify potential therapeutic applications.
One significant area of research for benzamide analogues is in the development of ligands for E3 ubiquitin ligases, particularly Cereblon (CRBN). nih.gov CRBN is a crucial component of the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins. Small molecules that can bind to CRBN can be used to induce the degradation of specific target proteins, a process known as targeted protein degradation.
The trifluoromethyl group plays a critical role in enhancing the binding affinity of benzamide analogues to CRBN. nih.gov Studies have shown that the incorporation of fluorine atoms can improve the biological properties of these molecules. For instance, perfluorination of benzamides has been demonstrated to increase their binding affinity to CRBN when compared to their non-fluorinated counterparts. nih.gov This enhanced affinity is crucial for the development of potent molecular probes to study the function of CRBN and the downstream pathways it regulates.
In research models, these benzamide analogues can be used to probe the role of specific proteins in cellular processes. By designing a molecule that binds to a protein of interest and recruits CRBN, researchers can selectively degrade that protein and observe the resulting phenotypic changes. This approach allows for the validation of drug targets and the elucidation of complex signaling pathways.
The research findings on related benzamide structures as CRBN binders are summarized in the table below, highlighting the impact of structural modifications on binding affinity.
| Compound Analogue | Key Structural Features | Impact on CRBN Binding | Reference |
| Phenyl Glutarimides | Retained glutarimide (B196013) ring | Retained CRBN affinity with improved chemical stability | nih.gov |
| Benzotriazino Glutarimides | Benzotriazino scaffold | Successfully employed in BRD4-targeting PROTACs | nih.gov |
| Perfluorinated Benzamides | Perfluorination of the benzamide moiety | Increased binding affinity compared to non-fluorinated analogues | nih.gov |
Design of PROTACs Incorporating Benzamide Scaffolds (mechanistic basis)
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that consist of a ligand for a target protein (a "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov The benzamide scaffold, particularly analogues of this compound, has proven to be a valuable component in the design of PROTACs that recruit the E3 ligase Cereblon (CRBN). nih.gov
The mechanistic basis for incorporating these benzamide scaffolds into PROTACs lies in their ability to act as potent and selective binders of CRBN. The benzamide moiety can mimic the interactions of the natural substrates of CRBN, effectively hijacking the ubiquitin-proteasome system to degrade a specific protein of interest. nih.gov The design of these PROTACs involves the careful selection of a benzamide-based CRBN ligand, a warhead that binds to the target protein, and a linker of optimal length and composition.
The trifluoromethyl group on the benzamide scaffold contributes significantly to the efficacy of these PROTACs. As mentioned earlier, this group enhances the binding affinity to CRBN, which is a critical determinant of PROTAC potency. nih.gov A higher affinity for the E3 ligase can lead to more efficient formation of the ternary complex (comprising the PROTAC, the target protein, and the E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation of the target protein.
Furthermore, the design of the linker connecting the benzamide scaffold to the warhead is crucial for the successful degradation of the target protein. The linker must be long enough to span the distance between the CRBN and the target protein without causing steric hindrance, yet rigid enough to facilitate the formation of a stable and productive ternary complex. The composition of the linker can also influence the physicochemical properties of the PROTAC, such as its solubility and cell permeability.
The utility of potent benzamide-based ligands has been demonstrated by their incorporation into PROTACs that effectively degrade proteins such as BRD4 and HDAC6, outperforming previously described reference PROTACs. nih.gov These findings underscore the potential of trifluoromethyl-containing benzamide scaffolds in the development of novel therapeutics based on targeted protein degradation.
The table below outlines the key components and mechanistic considerations in the design of PROTACs incorporating benzamide scaffolds.
| PROTAC Component | Function | Mechanistic Consideration |
| Benzamide Scaffold | Binds to the E3 ubiquitin ligase Cereblon (CRBN). | The trifluoromethyl group enhances binding affinity to CRBN, leading to more efficient ternary complex formation. The scaffold mimics natural CRBN substrates. |
| Warhead | Binds to the protein of interest (POI) targeted for degradation. | The choice of warhead determines the specificity of the PROTAC. |
| Linker | Connects the benzamide scaffold and the warhead. | Linker length and composition are critical for the formation of a stable and productive ternary complex, and influence the overall properties of the PROTAC. |
Emerging Research Avenues and Future Directions
Development of Novel Synthetic Methodologies for Fluorinated Amides
The synthesis of fluorinated organic molecules, particularly amides, presents unique challenges due to the electronic effects of fluorine atoms. nih.govacs.org Consequently, the development of novel, efficient, and selective synthetic methods is a cornerstone of future research in this area.
The precise control of chemical reactions to target specific functional groups (chemoselectivity) and specific positions within a molecule (regioselectivity) is paramount for the synthesis of complex molecules like 2-[2-(Trifluoromethyl)benzamido]benzamide. Future research will likely focus on several key areas:
Late-Stage Functionalization: Introducing fluorine-containing moieties at a late stage of a synthetic sequence is highly desirable as it allows for the rapid diversification of complex molecular scaffolds. This approach minimizes the need to carry fluorine through multi-step syntheses, which can often be challenging.
C-H Activation/Functionalization: Directing the activation and subsequent functionalization of specific carbon-hydrogen bonds is a powerful strategy for streamlining synthesis. Developing catalysts that can selectively target C-H bonds in the presence of other functional groups will be a significant area of advancement.
Novel Coupling Chemistries: The development of new cross-coupling reactions that are tolerant of the electron-withdrawing nature of the trifluoromethyl group will be crucial. This includes exploring new catalysts and reaction conditions to facilitate the formation of the amide bond and other key linkages within the molecule. For instance, methods for the regioselective formation of β,γ-unsaturated amides from unactivated alkenes are being explored, which could open new avenues for synthesizing complex amide structures. nih.gov
Umpolung Strategies: Reversing the normal polarity of functional groups, known as umpolung, can provide access to novel reaction pathways. Applying this concept to amides can enable their α-functionalization with a wide range of nucleophiles under mild conditions. acs.org
| Strategy | Description | Potential Impact on Synthesis |
| Late-Stage Functionalization | Introduction of fluorine-containing groups at the final steps of a synthesis. | Enables rapid generation of diverse analogs from a common intermediate. |
| C-H Activation | Direct conversion of C-H bonds to C-C or C-heteroatom bonds. | Reduces the number of synthetic steps and improves atom economy. |
| Novel Coupling Chemistries | Development of new catalytic systems for bond formation. | Overcomes challenges associated with electronically demanding substrates. |
| Umpolung of Amides | Reversal of the typical electrophilic nature of the amide carbonyl's α-position. | Allows for the introduction of heteroatom nucleophiles at the α-position. acs.org |
The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research will emphasize the development of more sustainable methods for preparing fluorinated amides.
Catalytic Amide Bond Formation: Moving away from stoichiometric coupling reagents, which generate significant waste, towards catalytic methods for amide bond formation is a key goal. This includes the use of both transition metal and organocatalysts.
Biocatalysis: The use of enzymes to catalyze chemical reactions offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. nih.govnih.gov Exploring enzymes for the synthesis of fluorinated amides is a promising area of research.
Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes. Adapting synthetic routes for fluorinated amides to flow chemistry can lead to more sustainable manufacturing processes.
Greener Solvents: Reducing the reliance on hazardous organic solvents by using water, supercritical fluids, or bio-based solvents is a critical aspect of sustainable synthesis. researchgate.netchemrxiv.org
| Protocol | Description | Environmental Benefit |
| Catalytic Methods | Using sub-stoichiometric amounts of a catalyst to promote the reaction. | Reduces waste generation and improves atom economy. bohrium.com |
| Biocatalysis | Employing enzymes as catalysts for chemical transformations. | Operates under mild conditions and is biodegradable. nih.govnih.gov |
| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Enhances safety, control, and scalability, often with reduced waste. |
| Green Solvents | Utilizing environmentally friendly reaction media. | Minimizes pollution and health hazards associated with volatile organic compounds. researchgate.netchemrxiv.org |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.govfrontiersin.orgacs.org For a molecule like 2-[2-(Trluoromethyl)benzamido]benzamide, these approaches can provide valuable insights into its potential properties and interactions, thereby guiding experimental efforts.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The accuracy of docking simulations is heavily dependent on the scoring function used to evaluate the binding affinity.
Improved Force Fields: Developing more accurate force fields that can better account for the unique electronic properties of fluorine, including its ability to participate in non-covalent interactions like halogen bonds and orthogonal multipolar interactions, is crucial.
Protein Flexibility: Accounting for the dynamic nature of proteins and allowing for induced-fit effects upon ligand binding can significantly improve the accuracy of docking predictions.
Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of drug discovery and materials design. neuraldesigner.comnih.govacs.orgrsc.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can be used to build sophisticated QSAR models that can predict the biological activity or properties of new molecules based on their chemical structure. neuraldesigner.com These models can be used to prioritize which compounds to synthesize and test.
De Novo Design: Generative ML models can be used to design entirely new molecules with desired properties. These models can learn the underlying patterns in large datasets of known molecules and then generate novel structures that are predicted to be active.
Predictive Toxicology and ADME: ML models can be trained to predict the absorption, distribution, metabolism, excretion (ADME), and toxicity of molecules, allowing for the early identification of potentially problematic compounds. tandfonline.com
| Computational Approach | Application in Drug/Materials Discovery | Future Direction |
| Molecular Docking | Predicting the binding mode and affinity of a small molecule to a biological target. | Development of more accurate scoring functions that account for fluorine's unique properties. nih.govoup.comnih.gov |
| Machine Learning (QSAR) | Establishing a mathematical relationship between chemical structure and biological activity. neuraldesigner.com | Integration of larger and more diverse datasets to build more robust and predictive models. |
| Generative Models | Designing novel molecular structures with desired properties. | Combining generative models with multi-objective optimization to design molecules with a balanced profile of properties. |
| Predictive ADMET | Forecasting the pharmacokinetic and toxicological properties of a compound. tandfonline.com | Improving the accuracy and interpretability of ADMET prediction models. |
Exploration of Supramolecular Interactions Involving Benzamide (B126) Motifs
Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. The benzamide motif is well-known for its ability to form robust hydrogen-bonding networks. nih.gov
Crystal Engineering: By understanding and controlling the intermolecular interactions, it may be possible to design crystalline materials of 2-[2-(Trluoromethyl)benzamido]benzamide with specific physical properties, such as solubility, stability, and bioavailability. The interplay of hydrogen bonding from the amide groups and potential π-π stacking of the aromatic rings will be of particular interest. nih.gov
Self-Assembling Materials: The directional nature of the hydrogen bonds in the benzamide motif can be exploited to create self-assembling systems, such as gels, liquid crystals, or nanofibers. acs.org The trifluoromethyl group could influence the packing and properties of these materials.
Host-Guest Chemistry: The benzamide scaffold could be incorporated into larger host molecules designed to selectively bind specific guest molecules through a combination of hydrogen bonding, aromatic interactions, and other non-covalent forces. The trifluoromethyl group could act as a recognition site or modulate the binding properties of the host.
Mechanistic Studies of Novel Intermolecular Interactions
The exploration of novel intermolecular interactions is a pivotal area of research in understanding the structure, stability, and function of chemical compounds. For molecules like this compound, which possess a combination of functional groups capable of engaging in various non-covalent interactions, mechanistic studies are crucial. While specific research on the intermolecular interactions of this compound is not extensively detailed in the available literature, valuable insights can be drawn from studies on structurally related trifluoromethylated benzanilides and other benzamide derivatives. These studies reveal a complex interplay of hydrogen bonds, halogen bonds, and other weak interactions that dictate molecular conformation and crystal packing.
Research into trifluoromethylated benzanilides has highlighted the significant role of the trifluoromethyl (-CF3) group in influencing molecular self-assembly. researchgate.net The crystal and molecular structures of these compounds show that both molecular conformation and packing are governed by a delicate balance of various intermolecular forces. researchgate.net These interactions include strong N–H···O hydrogen bonds, which are a characteristic feature of benzamides, as well as weaker C–H···O, C–H···F–C, and C–H···π hydrogen bonds. researchgate.netresearchgate.net
In analogous N-aryl amides, N—H⋯O hydrogen bonds are a predominant feature, often linking molecules into chains. researchgate.net These primary chains can then be interconnected by other weak interactions. For instance, in the crystal structure of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, these chains are linked by C—H⋯O hydrogen bonds to form layers. researchgate.net Additionally, weak offset π–π interactions between aromatic rings contribute to the stability of the crystal lattice. researchgate.net In other related halogenated benzamides, short halogen–halogen contacts are observed to link the hydrogen-bonded chains into ribbons. researchgate.net
Computational methods, such as Density Functional Theory (DFT), have been employed to complement experimental findings. researchgate.netnih.gov These theoretical calculations help to elucidate the conformational flexibility of the molecule and underscore the significant role the trifluoromethyl group plays in determining the preferred molecular geometry. researchgate.net For example, comparisons between experimental molecular conformations and those obtained from DFT calculations have revealed variations in conformational flexibility due to the presence of the -CF3 group on the phenyl ring. researchgate.net
Molecular docking studies on some trifluoromethyl benzamides have also provided insights into their interaction profiles, particularly in biological contexts. These studies have shown that hydrophobic interactions can be the predominant force in the formation of ligand-protein complexes. nih.govmedjrf.com
The table below summarizes the types of intermolecular interactions observed in compounds structurally related to this compound, providing a framework for understanding the potential interactions this specific compound might engage in.
| Interaction Type | Participating Groups | Role in Supramolecular Assembly |
| Strong Hydrogen Bonds | N–H···O | Formation of primary molecular chains. researchgate.netresearchgate.net |
| Weak Hydrogen Bonds | C–H···O | Linking of primary chains to form layers. researchgate.netresearchgate.net |
| C–H···F–C | Contributes to the stabilization of the crystal lattice. researchgate.net | |
| C–H···π | Further stabilization of the molecular packing. researchgate.net | |
| Halogen-Related Interactions | C–F···F–C ("fluorous effect") | Contributes to the overall crystal structure stability. researchgate.net |
| C–F···π | Influences molecular conformation and packing. researchgate.net | |
| Other Interactions | π–π stacking | Weak offset interactions contributing to lattice stability. researchgate.net |
| Hydrophobic Interactions | Predominant in ligand/protein complex formation in some derivatives. nih.govmedjrf.com |
Q & A
Basic Questions
Q. What synthetic routes are recommended for 2-[2-(Trifluoromethyl)benzamido]benzamide, and how can reaction conditions be optimized?
- Methodology : Begin with a two-step amidation process: (1) coupling 2-(trifluoromethyl)benzoic acid with benzamide using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen . (2) Optimize yield by systematically varying parameters:
- Temperature : 0–25°C for activation, 40–60°C for coupling.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalyst : Use 4-dimethylaminopyridine (DMAP) to accelerate acylation.
- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and monitor reaction progress by TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Q. Which spectroscopic techniques are most effective for structural characterization?
- 1H/13C NMR : Identify amide protons (δ 10–12 ppm) and trifluoromethyl group (δ 120–125 ppm in 19F NMR) .
- FT-IR : Confirm carbonyl stretches (amide I: ~1650 cm⁻¹; amide II: ~1550 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C15H11F3N2O2: 309.0854) .
Q. How can researchers identify the primary biochemical targets of this compound?
- Step 1 : Perform high-throughput screening against kinase or phosphatase libraries (e.g., acps-pptase, implicated in bacterial proliferation ).
- Step 2 : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity.
- Step 3 : Validate target engagement in cellular assays (e.g., bacterial growth inhibition in presence of compound) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and activation energies for reactions like nucleophilic acyl substitution .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) to predict regioselectivity .
- Case Study : A 2023 study on similar trifluoromethylbenzamides used density functional theory (DFT) to optimize Suzuki-Miyaura coupling yields by 22% .
Q. How to resolve contradictions in reported enzyme inhibition efficacy across studies?
- Root Cause Analysis :
- Assay Variability : Compare buffer conditions (e.g., pH 7.4 vs. 6.8) and co-factor concentrations (Mg²⁺, ATP) .
- Cellular Context : Test in isogenic cell lines (e.g., wild-type vs. acps-pptase knockouts) to isolate target-specific effects .
- Meta-Analysis : Apply Bayesian statistics to aggregate data from multiple studies, weighting by sample size and assay precision .
Q. What factorial design approaches are suitable for optimizing synthesis parameters?
- 2³ Full Factorial Design : Vary temperature (40°C, 60°C), solvent (DMF, DMSO), and catalyst loading (0.1 eq, 0.2 eq) .
- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., 55°C, DMF, 0.15 eq DMAP) .
- Example : A 2022 study on analogous benzamides achieved 89% yield using a central composite design .
Q. How can machine learning integrate with experimental data to predict bioactivity of derivatives?
- Data Pipeline :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
